RGDechi -

RGDechi

Catalog Number: EVT-10984712
CAS Number:
Molecular Formula: C84H134N30O29S
Molecular Weight: 2060.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RGDechi was synthesized as part of research aimed at understanding integrin interactions. It belongs to a class of compounds known as integrin antagonists, specifically targeting the αvβ3 subtype. This classification is significant due to the role of integrins in cell adhesion and signaling, making them critical targets in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of RGDechi typically employs solid-phase peptide synthesis techniques, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to form the desired peptide sequence with high purity and yield.

Technical Details

The synthesis process involves the following steps:

  1. Preparation of Resin: A suitable resin is functionalized to anchor the first amino acid.
  2. Fmoc Deprotection: The Fmoc group is removed to expose the amine group for coupling.
  3. Coupling: The next amino acid, protected by an appropriate group, is added.
  4. Repetition: The cycle of deprotection and coupling is repeated until the full sequence is achieved.
  5. Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

RGDechi's structure features a cyclic RGD motif that facilitates its binding to integrins. The cyclic nature enhances stability and specificity in interactions with αvβ3 integrin compared to linear peptides.

Data

Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate the conformational dynamics of RGDechi in solution. Studies indicate that RGDechi exists as a heterogeneous ensemble of conformations characterized by a rigid cyclic region and a more flexible acyclic tail, which plays a role in its binding affinity to integrins .

Chemical Reactions Analysis

Reactions

RGDechi participates in specific interactions with αvβ3 integrin, leading to various cellular responses such as inhibition of cell adhesion and induction of apoptosis in malignant cells.

Technical Details

Experimental studies have demonstrated that RGDechi can significantly reduce cell proliferation and adhesion when applied to melanoma cell lines in vitro. These effects are quantified using assays that measure cell viability and adhesion rates .

Mechanism of Action

Process

The mechanism by which RGDechi exerts its biological effects involves binding to the αvβ3 integrin, leading to downstream signaling alterations that promote apoptosis and inhibit cell adhesion.

Data

Research indicates that RGDechi operates through both conformational selection and induced fit mechanisms during its interaction with integrins. This dual mechanism enhances its efficacy as an antagonist .

Physical and Chemical Properties Analysis

Physical Properties

RGDechi is typically characterized by:

  • Molecular Weight: Approximately 1,200 Da.
  • Solubility: Soluble in aqueous solutions at physiological pH, facilitating its use in biological assays.

Chemical Properties

  • Stability: RGDechi exhibits variable stability depending on environmental conditions such as temperature and pH.
  • Reactivity: It shows selective reactivity towards αvβ3 integrin without significant cross-reactivity with other integrin subtypes like αvβ5 or αIIbβ3 .
Applications

Scientific Uses

RGDechi has several promising applications in biomedical research:

  • Cancer Therapy: Its ability to inhibit tumor cell adhesion makes it a candidate for developing anti-cancer therapies.
  • Drug Development: As an integrin antagonist, RGDechi serves as a model compound for designing new drugs targeting similar pathways involved in tumor progression and metastasis.
  • Research Tool: It can be used in studies exploring integrin functions and their roles in various diseases.
Introduction to RGDechi as a Targeted Integrin Ligand

Rational Design Principles for αvβ3 Integrin Specificity

The design of RGDechi exploits two complementary strategies to achieve αvβ3 selectivity:

  • Conformational Constraint of the RGD Motif: Cyclization of the RGD sequence via a pentapeptide ring (Cys-Arg-Gly-Asp-Phe) restricts its conformational flexibility, promoting optimal orientation for insertion into the αvβ3 ligand-binding pocket. This contrasts with linear RGD peptides, which adopt multiple low-affinity conformations [1] [10].

  • Echistatin-Derived Selectivity Module: The C-terminal domain (HCit-Hyp-Arg-Thr-Asn) originates from echistatin’s C-loop, which confers β3 subunit specificity. Structural studies confirm that residues within this module (notably HistidinylCitrulline at position 15) form auxiliary contacts with the β3 propeller domain, enhancing binding affinity by >50-fold compared to cyclic RGD alone. Crucially, this domain prevents cross-reactivity with αvβ5 and αIIbβ3 integrins [2] [5].

Table 1: Integrin Selectivity Profile of RGDechi vs. Derivatives [2] [5]

PeptideStructural Modificationαvβ3 Binding Affinityαvβ5 Cross-Reactivity
RGDechiIntact C-terminal domain++++None
RGDechi1-14Truncated C-terminus (lacks Thr19)+Moderate
ψRGDechiReduced amide bond (ψ[CH₂-NH])+++None

Molecular dynamics simulations reveal that truncation (RGDechi1-14) destabilizes a β-hairpin structure essential for maintaining the RGD loop in an active conformation. Conversely, the ψRGDechi variant, incorporating a non-hydrolysable amide bond, retains selectivity while enhancing proteolytic resistance—a key consideration for in vivo applications [2] [10].

Structural Components: Cyclic RGD Motif and Echistatin-Derived C-Terminal Domain

RGDechi’s bipartite architecture drives its biological activity:

  • N-Terminal Cyclic RGD Domain:
  • The cyclic pentapeptide Cys-Arg-Gly-Asp-Phe adopts a type II’ β-turn conformation, positioning Asp4 and Arginine1 side chains for bidentate coordination with the αvβ3 metal ion-dependent adhesion site (MIDAS). Nuclear magnetic resonance (NMR) studies show this geometry mimics the RGD presentation in native ligands like vitronectin but with higher rigidity [2] [10].
  • C-Terminal Echistatin Fragment:
  • The sequence His-Citrulline-Hyp-Arg-Thr-Asn (residues 15–20) forms a dynamic β-strand stabilized by hydrogen bonding between His-Citrulline15 and Thr19. Mutational analyses demonstrate that Citrulline15 substitution abolishes αvβ3 binding, underscoring its role in forming salt bridges with the integrin’s specificity-determining loop [5].
  • The C-terminus acts as an allosteric modulator: Natural-abundance NMR coupled with molecular dynamics simulations reveal that conformational fluctuations in the echistatin domain propagate to the RGD loop via a coupling mechanism, shifting it between low- and high-affinity states. This dynamic equilibrium enables RGDechi to preferentially engage αvβ3’s activated conformation [2].

Table 2: Impact of Key Residues on RGDechi Functionality [2] [5]

ResidueRoleEffect of Mutation
Asp4Coordinates MIDAS Mg²⁺Complete loss of binding
Citrulline15Forms salt bridge with β3 subunit90% reduced affinity for αvβ3
Thr19Stabilizes β-hairpin via H-bondingDisrupted RGD loop geometry
Met28Hydrophobic interaction with αv pocketLoss of α5β1 cross-reactivity

Biological Significance in Angiogenesis and Metastasis Regulation

RGDechi’s αvβ3 selectivity translates into dual anti-angiogenic and anti-metastatic effects:

Angiogenesis Suppression

  • αvβ3 integrin is upregulated on tumor-associated endothelial cells during the "angiogenic switch," a critical transition where dormant tumors initiate neovascularization. RGDechi competitively inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced signaling by blocking αvβ3 binding to matrix proteins (e.g., vitronectin), thereby suppressing endothelial cell migration and tube formation. In melanoma models, RGDechi reduces microvessel density by >70% compared to controls [1] [6] [9].
  • RGDechi disrupts hypoxia-induced angiogenesis by interfering with αvβ3-mediated endothelial activation. Hypoxia-inducible factor 1 alpha (HIF-1α) upregulates αvβ3 expression in tumor endothelia, creating a feed-forward loop for vascular proliferation. RGDechi breaks this loop by sequestering αvβ3, thereby normalizing aberrant vasculature and improving drug delivery [9] [3].

Metastasis Inhibition

  • Tumor cells leverage αvβ3 for extracellular matrix degradation and intravasation/extravasation. RGDechi impedes matrix metalloproteinase-2 (MMP-2) activation by disrupting αvβ3-collagen interactions, reducing invasion through basement membranes by 60% in breast cancer models [8] [3].
  • The peptide suppresses vasculogenic mimicry, a process where aggressive tumors form endothelial-independent microcirculation. In ovarian cancer, RGDechi downregulates hypoxia-induced epithelial-mesenchymal transition markers (e.g., VE-cadherin, Twist1), abolishing tubular network formation [9] [7].

Table 3: RGDechi Activity in Tumor Microenvironmental Processes [3] [7] [9]

ProcessMechanism of RGDechi InterventionFunctional Outcome
Endothelial migrationBlocks αvβ3-vitronectin adhesionImpaired sprouting angiogenesis
Matrix remodelingInhibits MMP-2 activation via αvβ3Reduced tumor cell invasion
Vasculogenic mimicryDownregulates VE-cadherin/Twist1 axisDisrupted hypoxic adaptation
Lymphatic metastasisAttenuates αvβ3-mediated SDF-1 signalingDecreased dissemination to lymph nodes

RGDechi further demonstrates efficacy in lymphangiogenesis regulation by inhibiting αvβ3-dependent adhesion to lymph-borne growth factors (e.g., VEGF-C), curtailing metastasis to sentinel lymph nodes [8] [9].

Properties

Product Name

RGDechi

IUPAC Name

4-[[1-[2-[[2-[[N'-[(4S)-4-amino-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-oxopentyl]carbamimidoyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[2-[3-[5-(4-aminobutyl)-14-(carboxymethyl)-8-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoylamino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C84H134N30O29S

Molecular Weight

2060.2 g/mol

InChI

InChI=1S/C84H134N30O29S/c1-41(67(127)111-66(42(2)115)82(142)143)99-78(138)56-18-10-27-112(56)62(120)39-97-70(130)45(14-4-6-23-85)103-74(134)50(31-43-36-92-40-98-43)107-79(139)57-19-12-29-114(57)80(140)53(32-58(88)116)108-68(128)44(87)13-8-26-94-84(91)110-61(119)38-96-77(137)55-17-11-28-113(55)81(141)54(35-65(125)126)109-76(136)52(34-64(123)124)106-73(133)49(22-30-144-3)100-59(117)21-20-48-72(132)104-47(15-5-7-24-86)71(131)102-46(16-9-25-93-83(89)90)69(129)95-37-60(118)101-51(33-63(121)122)75(135)105-48/h36,40-42,44-57,66,115H,4-35,37-39,85-87H2,1-3H3,(H2,88,116)(H,92,98)(H,95,129)(H,96,137)(H,97,130)(H,99,138)(H,100,117)(H,101,118)(H,102,131)(H,103,134)(H,104,132)(H,105,135)(H,106,133)(H,107,139)(H,108,128)(H,109,136)(H,111,127)(H,121,122)(H,123,124)(H,125,126)(H,142,143)(H4,89,90,93)(H3,91,94,110,119)/t41-,42+,44-,45-,46?,47?,48?,49?,50-,51?,52?,53-,54?,55?,56-,57-,66-/m0/s1

InChI Key

IJKGLSUZCFGUEG-ODPTYIPQSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CCCN=C(N)N)CCCCN)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CCCN=C(N)N)CCCCN)N)O

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